Cas no 1513469-13-0 ((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)

(4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- 2-Morpholinemethanamine, N-(1,3-dimethylbutyl)-4-methyl-
- (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine
-
- インチ: 1S/C12H26N2O/c1-10(2)7-11(3)13-8-12-9-14(4)5-6-15-12/h10-13H,5-9H2,1-4H3
- InChIKey: JKLGJJYCKQVJML-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCOC(CNC(C)CC(C)C)C1
(4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162478-0.25g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-162478-0.1g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 0.1g |
$653.0 | 2023-05-26 | ||
Enamine | EN300-162478-1.0g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-162478-10.0g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-162478-100mg |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-162478-50mg |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-162478-1000mg |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-162478-2500mg |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-162478-0.5g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-162478-0.05g |
[(4-methylmorpholin-2-yl)methyl](4-methylpentan-2-yl)amine |
1513469-13-0 | 0.05g |
$624.0 | 2023-05-26 |
(4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
(4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amineに関する追加情報
Recent Advances in the Study of (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine (CAS: 1513469-13-0)
The compound (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine (CAS: 1513469-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have led to the development of more efficient synthetic routes, which are critical for scaling up production for preclinical and clinical studies.
Pharmacological investigations have revealed that (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine exhibits promising activity as a modulator of specific biological targets. In vitro studies have demonstrated its ability to interact with key enzymes and receptors involved in various disease pathways, including inflammation and cancer. These findings suggest that the compound may have broad therapeutic potential, although further studies are needed to fully elucidate its mechanism of action and optimize its efficacy and safety profiles.
In addition to its pharmacological properties, recent research has explored the compound's pharmacokinetics and toxicology. Preliminary data indicate that (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine has favorable absorption and distribution characteristics, with minimal off-target effects. However, comprehensive toxicological assessments are still underway to evaluate its long-term safety and potential side effects. These studies are essential for advancing the compound through the drug development pipeline.
The potential clinical applications of (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine are also being investigated. Early-stage clinical trials are being planned to assess its efficacy in treating specific conditions, such as autoimmune diseases and certain types of cancer. Researchers are particularly interested in its ability to modulate immune responses and inhibit tumor growth, which could open new avenues for targeted therapies.
In conclusion, (4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine (CAS: 1513469-13-0) represents a promising candidate for further development in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it a valuable subject of ongoing research. Future studies will focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its clinical potential. The findings summarized in this briefing highlight the compound's significance and underscore the need for continued investigation to fully realize its therapeutic benefits.
1513469-13-0 ((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine) 関連製品
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1227588-43-3(3-Chloro-5-(2-fluorophenyl)pyridine-2-methanol)
- 2287301-40-8([3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 1803549-88-3(2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 1312703-28-8(H2TPDC-NH2)



